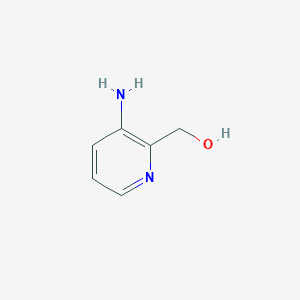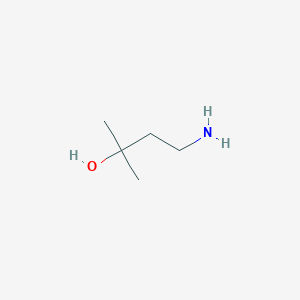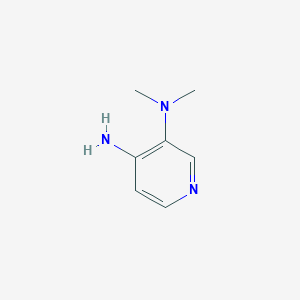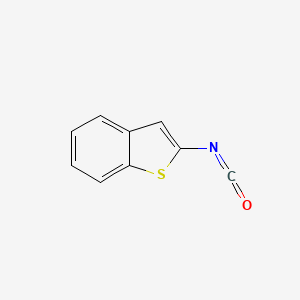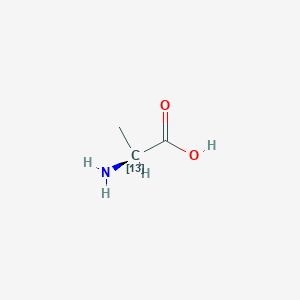
L-Alanine-2-13C
Overview
Description
Mechanism of Action
Target of Action
L-Alanine-2-13C is a variant of the non-essential amino acid L-Alanine, labeled with the stable isotope Carbon-13 . The primary targets of this compound are the same as those of L-Alanine, which plays a crucial role in various metabolic processes. It is involved in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Mode of Action
This compound interacts with its targets in the same way as L-Alanine does. It participates in the transamination process, where it accepts or donates an amino group. This process is crucial for the production and breakdown of amino acids and the production of energy .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a significant role in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids. It also participates in the process of gluconeogenesis, where it helps to produce glucose from non-carbohydrate sources . Furthermore, it is involved in the metabolism of sugars and acids .
Pharmacokinetics
L-Alanine is readily absorbed and distributed throughout the body, metabolized in various tissues, and excreted in the urine .
Result of Action
The action of this compound results in various molecular and cellular effects. It contributes to energy production in muscle tissue, the brain, and the central nervous system. It also enhances immunity and is involved in sugar and acid metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other metabolites, pH levels, temperature, and the presence of specific enzymes. Specific studies on the environmental influences on this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-2-13C can be synthesized through several methods, including the incorporation of carbon-13 into the alanine molecule. One common method involves the use of labeled precursors in a biosynthetic pathway. For example, pyruvate labeled with carbon-13 can be transaminated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms that have been genetically modified to incorporate carbon-13 into their metabolic pathways. This method allows for the large-scale production of the compound with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-2-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce pyruvate.
Reduction: It can be reduced to form alanine derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyruvate, alanine derivatives, and substituted alanine compounds .
Scientific Research Applications
L-Alanine-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and develop therapeutic strategies.
Industry: Employed in the production of labeled compounds for use in pharmaceuticals and other chemical products .
Comparison with Similar Compounds
Similar Compounds
L-Alanine-2,3-13C2: Another labeled form of alanine with two carbon-13 atoms.
L-Alanine-1-13C: Labeled with carbon-13 at a different position.
L-Alanine-2-13C,15N: Labeled with both carbon-13 and nitrogen-15
Uniqueness
This compound is unique due to its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic studies. This specificity allows for more precise tracking and analysis of metabolic pathways compared to other labeled forms of alanine .
Properties
IUPAC Name |
(2S)-2-amino(213C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-JACJRKFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583881 | |
| Record name | L-(2-~13~C)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62656-85-3 | |
| Record name | L-(2-~13~C)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





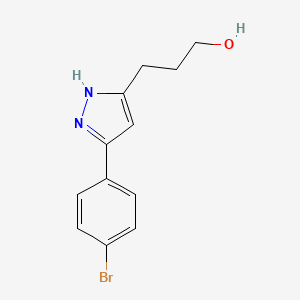
![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
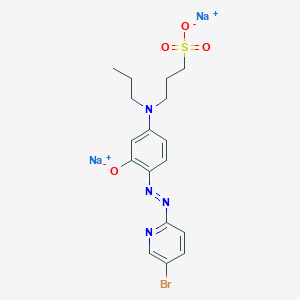
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)
